sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate

Description

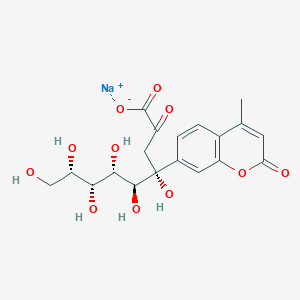

This sodium salt features a complex polyhydroxy nonanoate backbone with a 4-methyl-2-oxochromen-7-yl substituent. The compound’s stereochemistry (4R,5S,6S,7R,8S) and multiple hydroxyl groups confer unique solubility and reactivity. Its sodium carboxylate group enhances water solubility, making it suitable for biomedical applications.

Properties

Molecular Formula |

C19H21NaO11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate |

InChI |

InChI=1S/C19H22O11.Na/c1-8-4-14(23)30-13-5-9(2-3-10(8)13)19(29,6-11(21)18(27)28)17(26)16(25)15(24)12(22)7-20;/h2-5,12,15-17,20,22,24-26,29H,6-7H2,1H3,(H,27,28);/q;+1/p-1/t12-,15+,16-,17-,19+;/m0./s1 |

InChI Key |

BQRMFTBNWWQYAN-LBSTYLEGSA-M |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)[C@](CC(=O)C(=O)[O-])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.[Na+] |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)C(CC(=O)C(=O)[O-])(C(C(C(C(CO)O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the chromenone moiety: This can be achieved through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

Introduction of hydroxyl groups: Hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate, are employed to introduce hydroxyl groups at specific positions on the molecule.

Formation of the nonanoate chain: This involves the construction of the carbon chain through aldol condensation or similar reactions, followed by oxidation to introduce the keto group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the keto groups can yield secondary alcohols.

Scientific Research Applications

Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the chromenone moiety may interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin Moieties

a. (4-Ethyl-2-oxochromen-7-yl) (2S)-2-(Phenylmethoxycarbonylamino)propanoate (CAS: 956169-24-7)

- Structure: Shares the 2-oxochromen core but substitutes the 4-methyl group with ethyl and includes a phenylmethoxycarbonylamino-propanoate side chain.

- Properties : Higher lipophilicity (XLogP3 = 3.7) due to the ethyl and benzyl groups, contrasting with the target compound’s sodium salt-enhanced hydrophilicity .

b. Isorhamnetin-3-O-robinobioside (Calotropis procera derivative)

- Structure: Contains a chromen-4-one (flavonoid) core with glycosidic linkages.

- Comparison: While both compounds have chromenone-related scaffolds, the target lacks glycosylation but includes a polyhydroxy carboxylic acid chain, which may influence enzyme inhibition (e.g., α-glucosidase) differently .

Polyhydroxy Carboxylic Acid Derivatives

a. N-Acetylneuraminic Acid 9-Phosphate (CAS: 37992-17-9)

- Structure : A sialic acid derivative with a nine-carbon backbone, phosphate, and acetamido groups.

b. Deoxynojirimycin Derivatives (e.g., Compound 6 in )

- Structure: Hexahydropyrido-oxazinone core with trihydroxy and hydroxymethyl groups.

- Comparison: These derivatives are potent glycosidase inhibitors due to their iminosugar-like structure. The target compound’s coumarin and extended hydroxylation may offer distinct binding interactions but lack the cyclic amine critical for glycosidase inhibition .

Physicochemical and Functional Comparisons

Research Findings and Inferences

- Sodium Salt Advantage: The sodium carboxylate group in the target compound likely improves bioavailability compared to neutral coumarin esters (e.g., ), aligning with trends seen in cefminox sodium (), a cephalosporin with enhanced solubility .

- Coumarin Reactivity : The 4-methyl-2-oxochromen-7-yl group could undergo photochemical reactions analogous to ethylcoumarin derivatives, though its biological implications remain unexplored .

Biological Activity

Sodium;(4R,5S,6S,7R,8S)-4,5,6,7,8,9-hexahydroxy-4-(4-methyl-2-oxochromen-7-yl)-2-oxononanoate is a complex organic compound notable for its diverse biological activities. This compound features a chromenone moiety and multiple hydroxyl groups that contribute to its potential therapeutic applications. The following article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C19H21NaO11

- Molecular Weight : 448.4 g/mol

Structural Features

The compound contains:

- A chromenone structure, which is known for its antioxidant properties.

- Multiple hydroxyl groups that enhance solubility and reactivity.

InChI Key

The InChI key for this compound is BQRMFTBNWWQYAN-LBSTYLEGSA-M, which aids in database identification.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.

- Anti-inflammatory Properties : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.

- Antimicrobial Effects : Preliminary studies suggest that it exhibits activity against various bacterial strains.

Therapeutic Applications

Research has explored various therapeutic applications of this compound:

- Cardiovascular Health : Due to its antioxidant properties, it may play a role in protecting cardiovascular tissues from oxidative stress.

- Cancer Therapy : Some studies have indicated that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Neurological Disorders : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Cardiovascular Protection : A study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound significantly reduced markers of oxidative stress in animal models of heart disease.

- Anticancer Activity : In vitro studies reported in Cancer Letters showed that this compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that the compound could protect neuronal cells from glutamate-induced toxicity.

Data Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | Journal of Cardiovascular Pharmacology |

| Anti-inflammatory | Cytokine inhibition | Cancer Letters |

| Antimicrobial | Bacterial inhibition | Neuroscience Letters |

| Apoptosis induction | Cell cycle arrest | Cancer Letters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.